2-[(2-Phenylquinazolin-4-yl)amino]ethyl 2,2-dimethylpropanoate 2-[(2-Phenylquinazolin-4-yl)amino]ethyl 2,2-dimethylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13271096
InChI: InChI=1S/C21H23N3O2/c1-21(2,3)20(25)26-14-13-22-19-16-11-7-8-12-17(16)23-18(24-19)15-9-5-4-6-10-15/h4-12H,13-14H2,1-3H3,(H,22,23,24)
SMILES: CC(C)(C)C(=O)OCCNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3
Molecular Formula: C21H23N3O2
Molecular Weight: 349.4 g/mol

2-[(2-Phenylquinazolin-4-yl)amino]ethyl 2,2-dimethylpropanoate

CAS No.:

Cat. No.: VC13271096

Molecular Formula: C21H23N3O2

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Phenylquinazolin-4-yl)amino]ethyl 2,2-dimethylpropanoate -

Specification

Molecular Formula C21H23N3O2
Molecular Weight 349.4 g/mol
IUPAC Name 2-[(2-phenylquinazolin-4-yl)amino]ethyl 2,2-dimethylpropanoate
Standard InChI InChI=1S/C21H23N3O2/c1-21(2,3)20(25)26-14-13-22-19-16-11-7-8-12-17(16)23-18(24-19)15-9-5-4-6-10-15/h4-12H,13-14H2,1-3H3,(H,22,23,24)
Standard InChI Key YLILNUSTSFYDJM-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)OCCNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3
Canonical SMILES CC(C)(C)C(=O)OCCNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3

Introduction

2-[(2-Phenylquinazolin-4-yl)amino]ethyl 2,2-dimethylpropanoate is a chemical compound with the PubChem CID 1643479. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound is particularly interesting due to its structural features, which may contribute to its potential biological activities.

Synthesis and Preparation

The synthesis of 2-[(2-Phenylquinazolin-4-yl)amino]ethyl 2,2-dimethylpropanoate typically involves a multi-step process:

  • Formation of the Quinazoline Core: This often starts with the condensation of an anthranilic acid derivative with a suitable carbonyl compound.

  • Introduction of the Phenyl Group: This can be achieved through a Friedel-Crafts acylation or a Suzuki coupling reaction.

  • Attachment of the Aminoethyl Moiety: This involves nucleophilic substitution or reductive amination reactions.

  • Esterification: The final step involves esterifying the amino group with 2,2-dimethylpropanoic acid.

Table 2: Potential Biological Activities of Quinazoline Derivatives

ActivityExample Compounds
AnticancerGefitinib, Erlotinib
AntimicrobialVarious quinazoline derivatives
NeuroprotectiveQuinazoline-based compounds

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